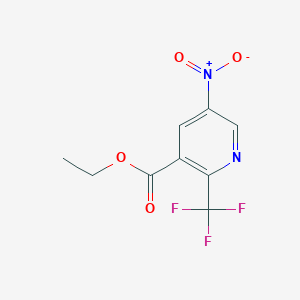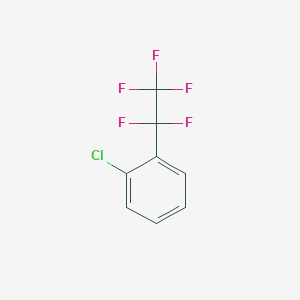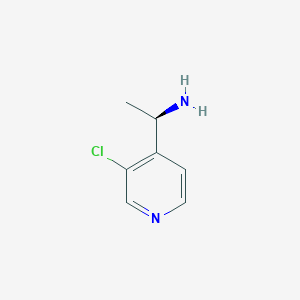
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amine group attached to a pyridine ring. The specific structure of this compound includes a chlorine atom attached to the third position of the pyridine ring and an amine group attached to the first position of the ethan-1-amine chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Alkylation: The 3-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine chain.
Resolution: The resulting racemic mixture is then resolved to obtain the (1R)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate the precursor compounds.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce pyridine N-oxides.
Reduction: May yield amine derivatives.
Substitution: May result in various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine: Similar structure but with the chlorine atom at the second position.
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
Eigenschaften
Molekularformel |
C7H9ClN2 |
|---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
(1R)-1-(3-chloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
RKPIAZZODCNIEH-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=NC=C1)Cl)N |
Kanonische SMILES |
CC(C1=C(C=NC=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


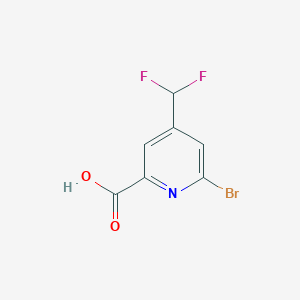
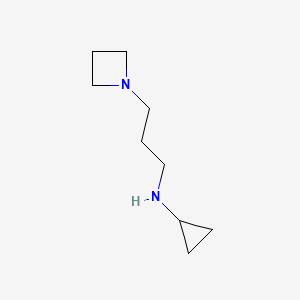

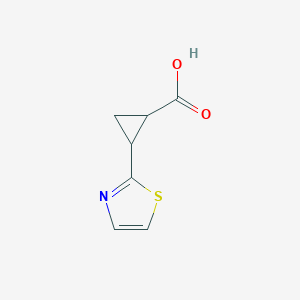
![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)
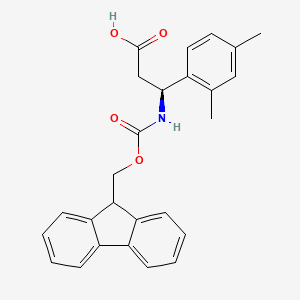
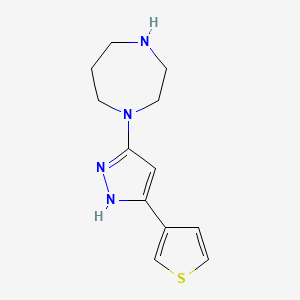
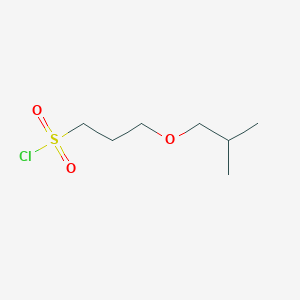

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13535599.png)


